molecular formula C8H8FNO4S B13991738 Methyl ((4-fluorophenyl)sulfonyl)carbamate

Methyl ((4-fluorophenyl)sulfonyl)carbamate

Katalognummer: B13991738
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: OJPIFEBGUZKLQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ((4-fluorophenyl)sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((4-fluorophenyl)sulfonyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ((4-fluorophenyl)sulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl ((4-fluorophenyl)sulfonyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl ((4-fluorophenyl)sulfonyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl carbamate: A simpler carbamate with similar chemical properties but lacking the fluorophenyl and sulfonyl groups.

    Ethyl ((4-fluorophenyl)sulfonyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Phenyl ((4-fluorophenyl)sulfonyl)carbamate: Contains a phenyl group instead of a methyl group.

Uniqueness

Methyl ((4-fluorophenyl)sulfonyl)carbamate is unique due to the presence of the fluorophenyl and sulfonyl groups, which enhance its chemical stability and reactivity.

Eigenschaften

Molekularformel

C8H8FNO4S

Molekulargewicht

233.22 g/mol

IUPAC-Name

methyl N-(4-fluorophenyl)sulfonylcarbamate

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)

InChI-Schlüssel

OJPIFEBGUZKLQR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.